molecular formula C11H5ClF3NO2 B8438407 2-Phenyl-5-trifluoromethyl-oxazole-4-carbonyl chloride

2-Phenyl-5-trifluoromethyl-oxazole-4-carbonyl chloride

Cat. No.: B8438407
M. Wt: 275.61 g/mol
InChI Key: UKTOUQCHJZMXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5-trifluoromethyl-oxazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C11H5ClF3NO2 and its molecular weight is 275.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H5ClF3NO2

Molecular Weight

275.61 g/mol

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C11H5ClF3NO2/c12-9(17)7-8(11(13,14)15)18-10(16-7)6-4-2-1-3-5-6/h1-5H

InChI Key

UKTOUQCHJZMXFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)C(F)(F)F)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-phenyl-5-trifluoromethyl-oxazole-4-carboxylic acid (500 mg, 1.90 mmol) in methylene chloride (15 mL) was added oxalyl chloride (0.34 mL, 3.80 mmol) dropwise at 0° C. This was followed by a drop of DMF. The reaction was warmed to room temperature and stirred at room temperature for 1.5 hr. The mixture was concentrated to dryness to afford 2-phenyl-5-trifluoromethyl-oxazole-4-carbonyl chloride as a light yellow solid which was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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